molecular formula C9H12N2O3 B14651062 N-Methoxy-N'-(4-methoxyphenyl)urea CAS No. 52420-60-7

N-Methoxy-N'-(4-methoxyphenyl)urea

Katalognummer: B14651062
CAS-Nummer: 52420-60-7
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: DDAHHTBWZKUYHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methoxy-N’-(4-methoxyphenyl)urea is an organic compound with the molecular formula C9H12N2O3 It is a derivative of urea, where one of the nitrogen atoms is substituted with a methoxy group and the other nitrogen atom is substituted with a 4-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Methoxy-N’-(4-methoxyphenyl)urea can be synthesized through the reaction of 4-methoxyaniline with methoxyisocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows:

4-Methoxyaniline+MethoxyisocyanateN-Methoxy-N’-(4-methoxyphenyl)urea\text{4-Methoxyaniline} + \text{Methoxyisocyanate} \rightarrow \text{N-Methoxy-N'-(4-methoxyphenyl)urea} 4-Methoxyaniline+Methoxyisocyanate→N-Methoxy-N’-(4-methoxyphenyl)urea

Industrial Production Methods: While specific industrial production methods for N-Methoxy-N’-(4-methoxyphenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methoxy-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methoxy-N’-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Methoxy-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    N,N’-Bis-(4-methoxyphenyl)urea: Similar structure but with two 4-methoxyphenyl groups instead of one.

    N,N’-Bis-(4-trifluoromethoxyphenyl)urea: Contains trifluoromethoxy groups, which can influence its chemical properties and reactivity.

Uniqueness: N-Methoxy-N’-(4-methoxyphenyl)urea is unique due to the presence of both methoxy and 4-methoxyphenyl groups, which can impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

52420-60-7

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

1-methoxy-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12)

InChI-Schlüssel

DDAHHTBWZKUYHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)NOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.